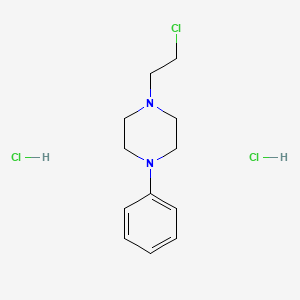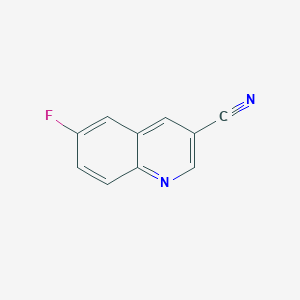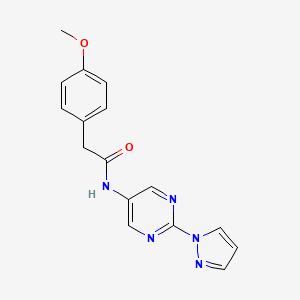![molecular formula C16H28N2O3S B2897944 N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide CAS No. 2380169-38-8](/img/structure/B2897944.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide, commonly known as Mocetinostat, is a potent and selective inhibitor of histone deacetylases (HDACs). It is a small molecule that has shown promising results in preclinical and clinical studies as an anti-cancer agent.
Wirkmechanismus
Mocetinostat inhibits N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide, which are enzymes that remove acetyl groups from histone proteins. This results in the repression of gene expression and can lead to the development of cancer. Mocetinostat blocks the activity of this compound, leading to an increase in acetylation of histone proteins and the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
Mocetinostat has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits angiogenesis, which is the development of new blood vessels that supply nutrients to cancer cells. Mocetinostat has been shown to have a low toxicity profile and is well-tolerated in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
Mocetinostat is a potent and selective inhibitor of N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide, making it a valuable tool for studying epigenetic regulation of gene expression. However, it is important to note that Mocetinostat has limitations in terms of its specificity for this compound and its potential off-target effects.
Zukünftige Richtungen
Future research on Mocetinostat should focus on identifying biomarkers that can predict response to treatment, as well as developing combination therapies that can enhance its anti-cancer activity. Additionally, further studies are needed to investigate the potential of Mocetinostat in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
In conclusion, Mocetinostat is a promising anti-cancer agent that has shown efficacy in preclinical and clinical trials. Its mechanism of action involves the inhibition of N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide, leading to the activation of tumor suppressor genes. Future research should focus on identifying biomarkers and developing combination therapies to enhance its anti-cancer activity, as well as investigating its potential in the treatment of other diseases.
Synthesemethoden
The synthesis of Mocetinostat involves a series of chemical reactions, starting with the reaction between 4-(4-morpholinyl)thiophenol and 4-bromo-2-fluorobenzonitrile to form 4-(4-morpholinyl)thiophen-2-yl)(2-fluorophenyl)methanone. This intermediate product is then reacted with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form N-[(4-morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
Mocetinostat has been extensively studied in preclinical and clinical trials as a potential anti-cancer agent. It has shown promising results in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. Mocetinostat has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3S/c19-15(14-1-7-20-8-2-14)17-13-16(3-11-22-12-4-16)18-5-9-21-10-6-18/h14H,1-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLODAPVTPVCLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)





![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2897874.png)

![Ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2897876.png)
![N-(3,4-dimethylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2897877.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2897878.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide](/img/structure/B2897880.png)
![N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide](/img/structure/B2897881.png)